molecular formula C9H9FO3 B3047822 4-(2-Fluoroethoxy)benzoic acid CAS No. 145304-35-4

4-(2-Fluoroethoxy)benzoic acid

Cat. No.: B3047822
CAS No.: 145304-35-4
M. Wt: 184.16
InChI Key: XBOPWMBIOUQWMI-UHFFFAOYSA-N
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Description

4-(2-Fluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9FO3/c10-5-6-13-8-3-1-7 (2-4-8)9 (11)12/h1-4H,5-6H2, (H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its melting point is between 128-130 degrees Celsius .

Scientific Research Applications

1. Liquid Crystal Research

4-(2-Fluoroethoxy)benzoic acid derivatives have been used in the study of liquid crystals. Fouzai et al. (2018) synthesized and investigated the structure of compounds like 4-(octyloxy) benzoic acid and its fluoro derivatives. They explored their thermal and phase behavior, finding that the introduction of a fluorine atom significantly impacts electro-optical properties. These findings contribute to understanding the materials' properties for display technologies and other applications in materials science (Fouzai et al., 2018).

2. Synthesis and Spectroscopic Properties

The synthesis and spectroscopic properties of fluorobenzoic acid derivatives have been extensively researched. Bekere et al. (2013) explored derivatives of 4-substituted 1,8-naphthalimides, finding one derivative to be a sensitive molecular probe for ZnO nanoparticles with unique fluorescence features. This has implications for developing new molecular probes in chemical and biological applications (Bekere et al., 2013).

3. Interaction Studies in Solutions

Research by Gomaa et al. (2020) on cyclic voltammetry studies of 4-Fluoro benzoic acid (FBA) in solutions with CuCl2 provides insights into the electrochemical behavior of these compounds. Their work helps understand the thermodynamic parameters and interaction of FBA with other compounds, which is crucial in the field of electrochemistry and material science (Gomaa et al., 2020).

4. Photophysical Properties of Complexes

Studies on the photophysical properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, as reported by Sivakumar et al. (2010), are significant in the field of photochemistry. Their research on how electron-withdrawing and electron-donating groups affect luminescent properties is crucial for designing materials with specific optical characteristics (Sivakumar et al., 2010).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 4-(2-Fluoroethoxy)benzoic acid are not available, it’s worth noting that benzoic acid and its derivatives have wide applications in various fields, including as food preservatives, in the synthesis of other compounds, and in pharmaceuticals .

Relevant Papers One relevant paper is titled "Synthesis of 2-R1-2-(this compound as potential PET imaging agents" . This paper discusses the synthesis of a compound similar to this compound and its potential use in PET imaging.

Properties

IUPAC Name

4-(2-fluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOPWMBIOUQWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679914
Record name 4-(2-Fluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145304-35-4
Record name 4-(2-Fluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 50% w/v KOH (1.3 ml) and 4-(2-fluoroethoxy)benzaldehyde (0.5 g, 2.98 mmol) in MeOH (6 ml) at 65° C. was added dropwise over 20 min aqueous hydrogen peroxide (30 wt. % in water, 2.45 ml). On completion of the addition the reaction mixture was heated at 65° C. for a further 10 min. On cooling to room temperature, the reaction mixture was acidified with 1 M HCl and extracted with Et2O (3×30 ml). The combined organic extracts were washed with brine (30 ml), dried (Na2SO4) and the solvent removed under reduced pressure to give a solid which was purified by flash chromatography (1:1 Hexane/EtOAc) to give the title compound (0.278 g, 63%) as a colourless solid.
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-(2-fluoroethoxy)benzoate (7.7 g, 38.85 mmol) in dioxane (100 mL) was added LiOH (2M, 39 mL). The reaction mixture was stirred at room temperature for 18 hours, and then concentrated in vacuo. The residue was dissolved in H2O (30 ml) and extracted with ether. Under cooling the aqueous was acidified with HCl (6N) and extracted with CHCl3. The organic extracts were dried over MgSO4. Evaporation and recrystallization from ethyl acetate and methylene chloride gave the title compound as a white solid (5 g, 71% yield); 1H NMR (400 MHz, DMSO-d6) δ 4.28 (m, 1H), 4.35 (m, 1H,) 4.68 (m, 1H), 4.80 (m, 1H), 7.04 (d, 2H), 7.89 (d, 2H); MS m/e (M−H)− 183.1; mp 203° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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